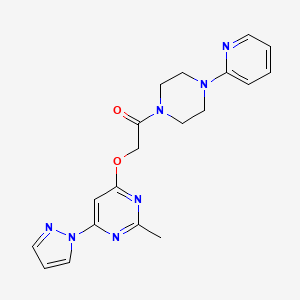
N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, commonly known as HTMT, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. HTMT is a member of the oxalamide family and has a unique chemical structure that makes it a promising candidate for drug development and other scientific research applications.
Scientific Research Applications
Organic Semiconductors and Optoelectronics
Thiophene derivatives play a crucial role in organic electronics due to their unique electronic properties. Researchers have investigated the use of compounds like our target molecule in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The π-conjugated system in thiophenes allows for efficient charge transport, making them promising candidates for optoelectronic devices .
Corrosion Inhibition
Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to form protective layers on metal surfaces helps prevent corrosion and degradation. Researchers explore compounds like our target molecule to enhance the durability of materials exposed to harsh environments .
Pharmacological Properties
Molecules containing the thiophene ring system exhibit diverse pharmacological effects. Some notable properties include:
- Antihypertensive and Anti-Atherosclerotic Properties : Researchers explore the impact of thiophenes on cardiovascular health .
Synthetic Chemistry and Drug Development
The synthesis of thiophene derivatives remains an active area of research. Various condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg methods, allow scientists to access diverse thiophene-based compounds. These compounds serve as building blocks for drug development, including nonsteroidal anti-inflammatory drugs (e.g., suprofen) and other pharmaceutical agents .
Tumor Cell Growth Inhibition
Recent studies have investigated novel heterocyclic compounds derived from thiophenes for their potential as tumor cell growth inhibitors. These compounds are evaluated in vitro against human tumor cell lines, providing insights into their therapeutic relevance .
Coordination Chemistry and Complex Formation
Our compound’s structure suggests potential for coordination chemistry. Researchers may explore its interactions with metal ions to form stable complexes. Investigating ligand-metal interactions can lead to applications in catalysis, sensing, and materials science .
properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-25-14-7-3-2-6-13(14)21-18(23)17(22)20-12-19(24,15-8-4-10-26-15)16-9-5-11-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDBJKOULSVMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)
![2-(4-Ethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2967674.png)
![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)
![Tert-butyl N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2967678.png)
![N-[[1-[(3-Fluorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2967679.png)








![N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B2967693.png)